molecular formula C20H17ClFNO4 B5297930 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate

4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate

Cat. No. B5297930
M. Wt: 389.8 g/mol
InChI Key: SMOVQRYQKAAQDI-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as CP-55940 and is classified as a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

CP-55940 acts as a potent agonist of the cannabinoid receptors, which are present throughout the body. These receptors are involved in various physiological processes such as pain perception, inflammation, and immune function. CP-55940 binds to these receptors and activates them, leading to the biochemical and physiological effects observed.
Biochemical and Physiological Effects:
CP-55940 has been found to have several biochemical and physiological effects. It has potent analgesic properties and has been shown to be effective in the treatment of chronic pain. It also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis. CP-55940 has also been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its biochemical and physiological effects. However, it also has limitations, such as its potential for toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Another area of interest is its potential use in the treatment of various types of cancer. Further research is also needed to fully understand the biochemical and physiological effects of CP-55940 and its potential for toxicity.

Synthesis Methods

The synthesis of CP-55940 is a complex process that involves several steps. The first step involves the reaction of 4-chloro-2-nitrophenyl 4-morpholinecarboxylate with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction produces an intermediate compound that is then treated with a reducing agent such as palladium on carbon to yield CP-55940.

Scientific Research Applications

CP-55940 has been extensively studied for its potential applications in various fields. It has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4/c21-15-4-8-19(27-20(25)23-9-11-26-12-10-23)17(13-15)18(24)7-3-14-1-5-16(22)6-2-14/h1-8,13H,9-12H2/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOVQRYQKAAQDI-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.